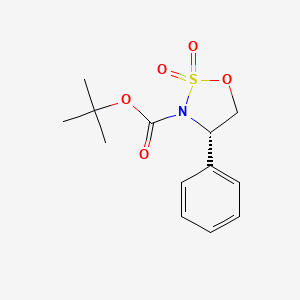

(S)-tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, also known as PTAD, is a versatile and widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in most organic solvents. PTAD is used in a variety of chemical reactions, including cycloadditions, oxidations, and reductions. In

Aplicaciones Científicas De Investigación

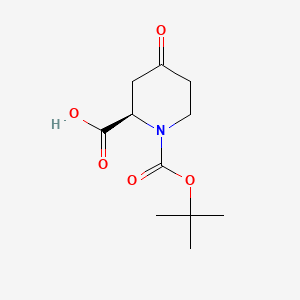

- Application : The compound serves as a catalyst for continuous N-Boc deprotection of amines. Solid Brønsted acid catalysts, such as H-BEA zeolite, enable efficient deprotection in a continuous flow reactor using THF as a solvent. This approach enhances efficiency and productivity compared to batch processes .

- Application : Researchers have developed a green and simple method for N-Boc protection using ultrasound irradiation. This technique achieves excellent isolated yields in a short reaction time at room temperature .

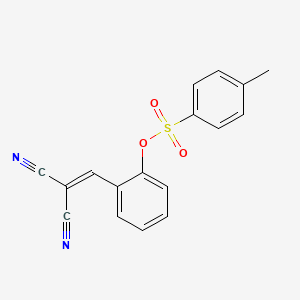

- Application : A choline chloride/ p -toluenesulfonic acid DES serves as an efficient and sustainable medium for N-Boc deprotection. It works well for various N-Boc derivatives, providing excellent yields .

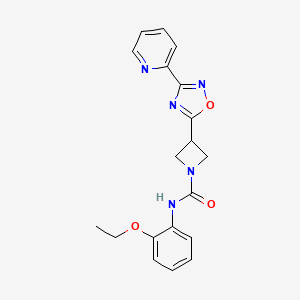

- Application : Researchers prefer tert-butanesulfinamide over other sulfinamides due to its yield and diastereoselectivity. It plays a crucial role in synthesizing enantiopure derivatives, including pyrazole compounds with potential anti-inflammatory properties .

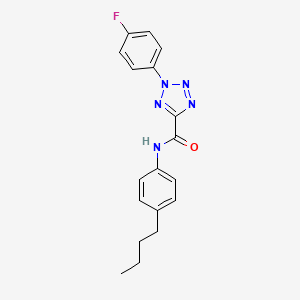

- Application : Known as DM-1, it selectively inhibits eukaryotic ribosomes, making it a potent inhibitor of tumor growth. Its anticancer potential warrants further investigation.

- Application : Researchers have synthesized perfluoro-tert-butyl 4-hydroxyproline, which exhibits two distinct conformations. This compound could have applications in peptide chemistry and drug design .

N-Boc Deprotection in Pharmaceutical Research and Development

Selective N-Boc Protection under Ultrasound Irradiation

Deep Eutectic Solvent (DES)-Mediated N-Boc Deprotection

Enantiopure tert-Butanesulfinamide in Asymmetric N-Heterocycle Synthesis

Inhibitor of Protein Translation and Anticancer Potential

Conformationally Distinct Proline Analog

Propiedades

IUPAC Name |

tert-butyl (4S)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVSFPIVVEKD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2388248.png)

![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)